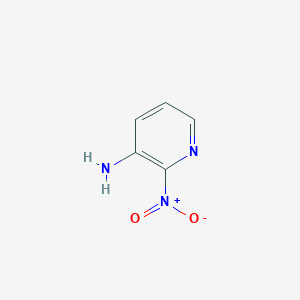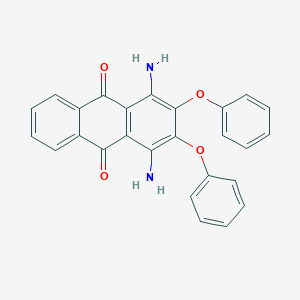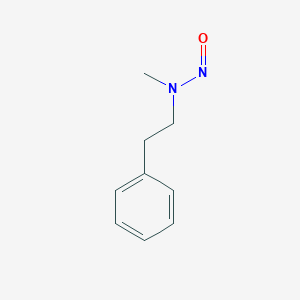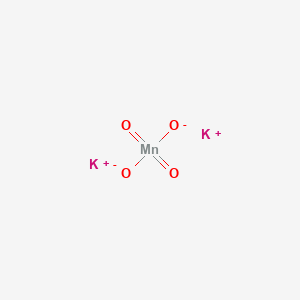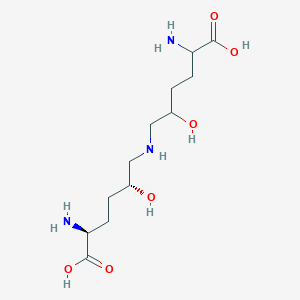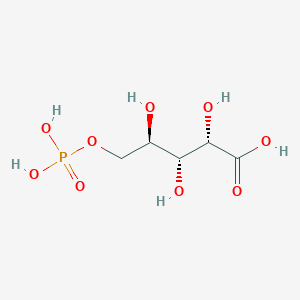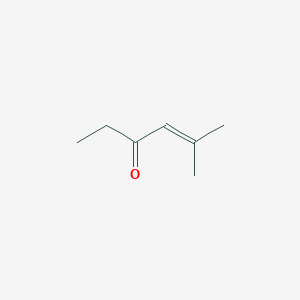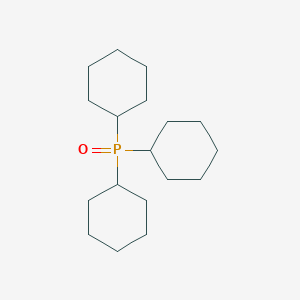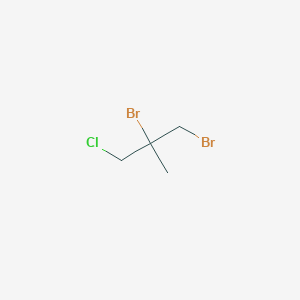
Phosphure de cadmium (Cd3P2)
Vue d'ensemble
Description
Cadmium phosphide (Cd3P2), also known as Cadmium phosphide (Cd3P2), is a useful research compound. Its molecular formula is Cd3P2 and its molecular weight is 399.2 g/mol. The purity is usually 95%.
The exact mass of the compound Cadmium phosphide (Cd3P2) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Phosphines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cadmium phosphide (Cd3P2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cadmium phosphide (Cd3P2) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur les solutions solides
Le composé fait partie du système quaternaire Zn-Cd-P-As, qui présente des propriétés de solution solide continues. Cela rend Cd3P2 précieux dans la recherche sur les solutions solides, en particulier dans le développement de nouveaux matériaux semi-conducteurs avec des propriétés électroniques adaptées .
Considérations de sécurité
Il est important de noter que, comme les autres phosphures métalliques, Cd3P2 est extrêmement toxique par ingestion et présente des risques importants pour la santé, notamment le caractère cancérigène et l'empoisonnement au cadmium. Par conséquent, la manipulation et l'utilisation nécessitent des protocoles de sécurité stricts .
Mécanisme D'action
Target of Action
Cadmium phosphide (Cd3P2) is an inorganic chemical compound . It is a semiconductor material with a bandgap of 0.5 eV It is known to have applications as a pesticide, material for laser diodes, and for high-power-high-frequency electronics .
Mode of Action
It is known that cadmium phosphide can be prepared by the reaction of cadmium with phosphorus . The crystalline structure of cadmium phosphide is very similar to that of zinc phosphide (Zn3P2), cadmium arsenide (Cd3As2), and zinc arsenide (Zn3As2) .
Biochemical Pathways
Cadmium, a component of cadmium phosphide, is known to inflict damage through various biochemical and molecular mechanisms, including oxidative stress induction, disruption of calcium signaling, interference with cellular signaling pathways, and epigenetic modifications .
Pharmacokinetics
Cadmium, a component of cadmium phosphide, is known to have a low rate of excretion from the body and is accumulated in organisms, with an extremely protracted biological half-life .
Result of Action
Like other metal phosphides, cadmium phosphide is acutely toxic when swallowed due to the formation of phosphine gas when it reacts with gastric acid . It is also carcinogenic and dangerous for the skin, eyes, and other organs, largely due to cadmium poisoning .
Action Environment
The action of cadmium phosphide can be influenced by environmental factors. For instance, the crystal structure stability of cadmium phosphide has been studied in the pressure range 0–30 GPa using high-pressure X-ray diffraction . A structural phase transformation has been found with a transition pressure of 4.0 GPa .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Cadmium can trigger an imbalance between the production of reactive oxygen species (ROS) and the organism’s antioxidant defense mechanisms, resulting in oxidative stress . This oxidative stress can induce cellular damage, disrupt physiological processes, and contribute to the development of various diseases .
Cellular Effects
Cadmium, a component of Cadmium phosphide, is known to accumulate in immune cells, modulate the function of the immune system, trigger immunological responses, and lead to diverse health problems . It acts as an immunotoxic agent by regulating the activity and apoptosis of immune cells, altering the secretion of immune cytokines, inducing reactive oxygen species (ROS) production and oxidative stress, changing the frequency of T lymphocyte subsets, and altering the production of selective antibodies in immune cells .
Molecular Mechanism
Cadmium, a component of Cadmium phosphide, is known to recruit physiological 2nd messenger systems, in particular Ca2+ and reactive oxygen species (ROS), which control key Ca2± and redox-sensitive molecular switches dictating cell function and fate . Severe ROS/Ca2+ signals activate cell death effectors (ceramides, ASK1-JNK/p38, calpains, caspases) and/or cause irreversible damage to vital organelles, such as mitochondria and endoplasmic reticulum (ER), whereas low localized ROS/Ca2+ levels act as 2nd messengers promoting cellular adaptation and survival through signal transduction (ERK1/2, PI3K/Akt-PKB) and transcriptional regulators (Ref1-Nrf2, NF-κB, Wnt, AP-1, bestrophin-3) .
Metabolic Pathways
Cadmium, a component of Cadmium phosphide, is known to affect a wide range of biological systems and processes within animals, including liver and kidney damage, osteoporosis, carcinogenicity, or reproductive toxicity .
Propriétés
IUPAC Name |
cadmium(2+);phosphorus(3-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Cd.2P/q3*+2;2*-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWFNUBYQJKAKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[P-3].[P-3].[Cd+2].[Cd+2].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cd3P2 | |
| Record name | cadmium phosphide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cadmium_phosphide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401010274 | |
| Record name | Cadmium phosphide (Cd3P2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401010274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green lumps; [MSDSonline] | |
| Record name | Cadmium phosphide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8433 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12014-28-7 | |
| Record name | Cadmium phosphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012014287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium phosphide (Cd3P2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium phosphide (Cd3P2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401010274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricadmium diphosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does the electrical resistance of cadmium phosphide (Cd3P2) change under high pressure, and what does this tell us about its potential applications?
A1: Cadmium phosphide (Cd3P2) exhibits a significant change in electrical resistance under high pressure. This property makes it suitable as a pressure calibration standard in equipment like large volume presses (LVPs) [2]. The distinct resistance change associated with its structural phase transition at 4.0 GPa serves as a reliable pressure marker [2, 3]. This characteristic, combined with its stable physical and chemical properties, positions Cd3P2 as a valuable material for pressure calibration in high-pressure research and industrial applications [2].
Q2: What are the semiconducting properties of cadmium phosphide (Cd3P2)?
A2: Cadmium phosphide (Cd3P2) is an n-type semiconductor with a forbidden band gap of 0.52 eV, as determined from Hall effect and electrical conductivity measurements [1]. This relatively narrow band gap suggests potential applications in optoelectronics and solar energy conversion. At room temperature (300 K), it exhibits an electron concentration of 2 to 5 × 1017 cm-3 and a mobility of 1500 cm2/Vs [1]. These properties, along with its resistivity of 9 to 25 × 10-3 Ω cm and thermoelectric power of 180 to 200 μV/°C, make Cd3P2 an interesting material for further investigation in electronic and thermoelectric device applications [1].
- Haacke, G., & Castellion, G. F. (1965). Preparation and semiconducting properties of cadmium phosphide (Cd3P2). Journal of Applied Physics, 36(8), 2584–2587.
- Wang, S., Li, Y., Du, F., Wang, L., & Cui, T. (2023). Powder conductor for pressure calibration applied to large volume press under high pressure. Review of Scientific Instruments, 94(3), 035108.
- Grzechnik, A., Vegas, A., Syassen, K., Christensen, M., Hanfland, M., & Gerward, L. (2006). High-pressure phases of cadmium phosphide, Cd3P2. Journal of Physics and Chemistry of Solids, 67(7), 1407–1411.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



